molecular formula C30H33N5OS B12170479 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-ethylphenyl)methylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-ethylphenyl)methylidene]acetohydrazide

Cat. No.: B12170479
M. Wt: 511.7 g/mol
InChI Key: AXGQWPNLNJMZKT-DXJNIWACSA-N
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Description

. This compound is a complex organic molecule that features a variety of functional groups, including an indole ring, a cyclobutyl group, and an imidazole moiety. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-cyclobutyl-3-ethynyl-6-{[2-(1-methyl-1H-imidazol-2-yl)ethyl]sulfanyl}-1H-indol-2-yl)phenyl]-3-(propan-2-yl)urea involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Cyclobutyl Group: This step often involves cycloaddition reactions or the use of cyclobutyl halides in substitution reactions.

    Attachment of the Imidazole Moiety: This can be done through alkylation reactions using imidazole derivatives.

    Final Assembly: The final step involves coupling the various fragments together, often using urea derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-cyclobutyl-3-ethynyl-6-{[2-(1-methyl-1H-imidazol-2-yl)ethyl]sulfanyl}-1H-indol-2-yl)phenyl]-3-(propan-2-yl)urea: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of imidazole or indole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole or indole rings, using reagents like halides or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, alkylating agents, and various catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield fully or partially reduced derivatives of the original compound.

Scientific Research Applications

1-[4-(1-cyclobutyl-3-ethynyl-6-{[2-(1-methyl-1H-imidazol-2-yl)ethyl]sulfanyl}-1H-indol-2-yl)phenyl]-3-(propan-2-yl)urea: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-[4-(1-cyclobutyl-3-ethynyl-6-{[2-(1-methyl-1H-imidazol-2-yl)ethyl]sulfanyl}-1H-indol-2-yl)phenyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(1-cyclobutyl-3-ethynyl-6-{[2-(1-methyl-1H-imidazol-2-yl)ethyl]sulfanyl}-1H-indol-2-yl)phenyl]-3-(propan-2-yl)urea: shares similarities with other indole derivatives, such as and .

    Imidazole derivatives: like and also share structural features with this compound.

Uniqueness

What sets 1-[4-(1-cyclobutyl-3-ethynyl-6-{[2-(1-methyl-1H-imidazol-2-yl)ethyl]sulfanyl}-1H-indol-2-yl)phenyl]-3-(propan-2-yl)urea apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C30H33N5OS

Molecular Weight

511.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(4-ethylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H33N5OS/c1-6-22-9-11-23(12-10-22)19-31-32-27(36)20-37-29-34-33-28(35(29)26-17-7-21(2)8-18-26)24-13-15-25(16-14-24)30(3,4)5/h7-19H,6,20H2,1-5H3,(H,32,36)/b31-19-

InChI Key

AXGQWPNLNJMZKT-DXJNIWACSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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